molecular formula C10H13Cl2N B8336237 4-(3,4-Dichlorophenyl)butan-2-amine

4-(3,4-Dichlorophenyl)butan-2-amine

Número de catálogo: B8336237
Peso molecular: 218.12 g/mol
Clave InChI: IQZDJBWWLXAEBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3,4-Dichlorophenyl)butan-2-amine is a halogenated secondary amine featuring a butan-2-amine backbone substituted with a 3,4-dichlorophenyl group.

Propiedades

Fórmula molecular

C10H13Cl2N

Peso molecular

218.12 g/mol

Nombre IUPAC

4-(3,4-dichlorophenyl)butan-2-amine

InChI

InChI=1S/C10H13Cl2N/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7H,2-3,13H2,1H3

Clave InChI

IQZDJBWWLXAEBY-UHFFFAOYSA-N

SMILES canónico

CC(CCC1=CC(=C(C=C1)Cl)Cl)N

Origen del producto

United States

Comparación Con Compuestos Similares

BD 1008 and BD 1047

Structural Features :

  • BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
  • BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide

Key Differences :

  • Both compounds share the 3,4-dichlorophenyl group but feature ethylamine backbones with distinct substituents: BD 1008 has a pyrrolidinyl group (a cyclic amine), while BD 1047 includes a dimethylamino group.

Pharmacological Implications :

  • BD 1008 and BD 1047 are established σ-receptor ligands, with BD 1008 showing higher affinity for σ-1 receptors. The butan-2-amine structure of the target compound may alter binding kinetics due to its longer carbon chain and secondary amine configuration.

Fluorinated Analogs (C10H7Cl2F5O and C10H8Cl2F5N)

Structural Features :

  • C10H7Cl2F5O : 1-(3,4-Dichlorophenyl)-3,3,4,4,4-pentafluorobutan-2-ol
  • C10H8Cl2F5N : 1-(3,4-Dichlorophenyl)-3,3,4,4,4-pentafluorobutyl-2-amine

Key Differences :

  • These compounds replace hydrogen atoms with fluorine, increasing electronegativity and metabolic stability. The hydroxyl group in C10H7Cl2F5O may reduce CNS penetration compared to the amine in the target compound .

Pharmacological Implications :

  • Fluorination typically enhances binding affinity and resistance to oxidative metabolism. However, the absence of fluorine in 4-(3,4-Dichlorophenyl)butan-2-amine may result in shorter half-life but improved synthetic accessibility.

Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

Structural Features :

  • A naphthalenamine derivative with a tetrahydro ring system and N-methylation.

Key Differences :

  • The fused bicyclic structure increases molecular complexity and steric bulk compared to the linear butan-2-amine backbone of the target compound.

Pharmacological Implications :

  • This compound is patented for use in combination therapies targeting menopause and cognitive disorders, suggesting divergent therapeutic applications compared to simpler amines like 4-(3,4-Dichlorophenyl)butan-2-amine .

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine

Structural Features :

  • Molecular formula: C12H18ClN
  • Features a single chlorine substituent and methyl groups on the butan-2-amine backbone.

Key Differences :

  • Mono-chlorination vs. Methyl groups introduce steric hindrance, possibly altering binding kinetics .

Pharmacological Implications :

  • The lower molecular weight (211.73 g/mol vs. ~232.12 g/mol for the target compound) and reduced halogenation may result in weaker σ-receptor interactions but improved solubility.

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Target
4-(3,4-Dichlorophenyl)butan-2-amine C10H12Cl2N ~232.12 3,4-dichlorophenyl, butan-2-amine σ-receptors (inferred)
BD 1008 C17H24Cl2N2·2HBr 474.11 3,4-dichlorophenyl, pyrrolidinyl σ-1 receptors
BD 1047 C14H20Cl2N2·2HBr 414.06 3,4-dichlorophenyl, dimethylamino σ-2 receptors
C10H8Cl2F5N C10H8Cl2F5N 308.08 3,4-dichlorophenyl, pentafluorobutyl Metabolic stability
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine C12H18ClN 211.73 4-chlorophenyl, dimethylbutan-2-amine Unclear

Research Findings and Implications

  • Receptor Selectivity: The 3,4-dichlorophenyl group is a common motif in σ-receptor ligands. BD 1008 and BD 1047 demonstrate that minor changes in amine substituents (pyrrolidinyl vs. dimethylamino) significantly alter receptor subtype affinity .
  • Halogenation Effects : Fluorinated analogs () highlight trade-offs between metabolic stability and synthetic complexity. The target compound’s dichlorophenyl group balances lipophilicity and synthetic feasibility.
  • Therapeutic Applications : The naphthalenamine derivative () is used in combination therapies, whereas simpler amines like the target compound may prioritize receptor-specific modulation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.